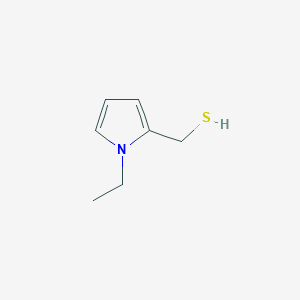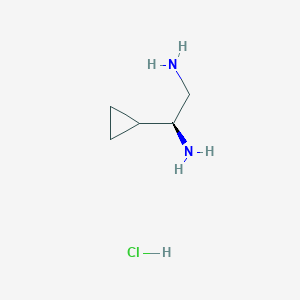
5-(1-Aminoethyl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Aminoethyl)pyridine-2-carbonitrile: is an organic compound with the molecular formula C8H9N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminoethyl)pyridine-2-carbonitrile typically involves the reaction of pyridine derivatives with appropriate reagents. One common method includes the reaction of 2-chloropyridine with an amine under controlled conditions to introduce the aminoethyl group. The nitrile group can be introduced through a subsequent reaction with a cyanating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(1-Aminoethyl)pyridine-2-carbonitrile can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or organometallic compounds are often used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
Chemistry: 5-(1-Aminoethyl)pyridine-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological molecules. It may serve as a ligand in the study of enzyme mechanisms or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes .
Mecanismo De Acción
The mechanism of action of 5-(1-Aminoethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
- 5-(Aminomethyl)pyridine-2-carbonitrile
- 3-(2-Aminoethyl)pyridine
- 4-(1-Aminoethyl)pyridine
Comparison: 5-(1-Aminoethyl)pyridine-2-carbonitrile is unique due to the specific positioning of the aminoethyl and nitrile groups on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. For example, the position of the aminoethyl group can influence the compound’s ability to form hydrogen bonds and interact with biological targets .
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
5-(1-aminoethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6(10)7-2-3-8(4-9)11-5-7/h2-3,5-6H,10H2,1H3 |
Clave InChI |
ZGGVGCJVSCMOAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)
![2-Methylbenzo[d]oxazol-7-ol](/img/structure/B11922497.png)



![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)

![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)




